molecular formula C13H16O3 B2707274 5-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 2168105-88-0

5-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B2707274
CAS RN: 2168105-88-0
M. Wt: 220.268
InChI Key: PBOWAYRPEGXNGH-UHFFFAOYSA-N
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Description

The compound “5-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol” is a complex organic molecule. It contains an oxirane (also known as an epoxide) functional group, which is a three-membered ring containing an oxygen atom and two carbon atoms. This group is attached to a tetrahydronaphthalene ring system via a methoxy group. The presence of the hydroxyl group (-OH) indicates that this compound is an alcohol .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydronaphthalene ring system, followed by the introduction of the oxirane and hydroxyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a tetrahydronaphthalene ring system, which is a type of polycyclic aromatic hydrocarbon, along with an oxirane ring and a methoxy group. The presence of these different functional groups would likely result in a variety of interesting chemical properties .


Chemical Reactions Analysis

Epoxides like the oxirane group in this compound are highly reactive due to the strain in the three-membered ring. They can undergo reactions such as ring-opening reactions, which could be initiated by a variety of nucleophiles. The hydroxyl group could also participate in various reactions typical of alcohols, such as esterification or dehydration .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Epoxides are typically highly reactive and polar due to the presence of an oxygen atom in a three-membered ring. The alcohol group would likely make this compound capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Anticancer Evaluation

A study by Gouhar and Raafat (2015) focused on the synthesis of a related compound, (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, and its reactions with different nucleophiles for anticancer evaluation. The study successfully prepared and allowed this compound to react with various nucleophile agents, resulting in the creation of hydroxy pyrazole and hydroxy oxazole among others. Some of these newly synthesized compounds demonstrated potential as anticancer agents, showcasing the therapeutic potential of oxirane-containing compounds in the development of new treatments for cancer (Gouhar & Raafat, 2015).

Enantioselective Biochemical Reactions

Another study by Watabe et al. (1985) explored the enantioselectivity in glutathione conjugation of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene by hepatic glutathione S-transferase. This study provided insights into the biochemical interactions between enantiomers of this compound and glutathione, highlighting the specificity and potential implications of such interactions in biological systems and potential therapeutic applications (Watabe, Hiratsuka, & Tsurumori, 1985).

Metal-Free Oxidative Cyclization

Research by Shimogaki, Fujita, and Sugimura (2017) described the oxidation of related compounds to afford 2-oxy-1-(oxymethyl)tetrahydronaphthalene under metal-free conditions. This study exemplifies the use of hypervalent iodine for enantioselective variant of oxyarylation, demonstrating the compound's role in facilitating novel chemical transformations that could be beneficial in synthesizing complex molecules for various scientific applications (Shimogaki, Fujita, & Sugimura, 2017).

Structural and Molecular Studies

A detailed study by Gouda et al. (2022) on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide showcased the compound's structural and molecular aspects. Through single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, the study provided valuable insights into the noncovalent interactions stabilizing crystal packing and the compound’s potential for further research in material science and molecular engineering (Gouda et al., 2022).

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. The reactivity of the epoxide and hydroxyl groups suggest that it could potentially act as a reactive intermediate in a variety of chemical transformations .

Future Directions

The study of complex organic molecules like “5-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol” is a vibrant field of research in organic chemistry. These compounds can serve as valuable tools for the synthesis of new materials and pharmaceuticals. Future research could explore the synthesis, reactivity, and potential applications of this and similar compounds .

properties

IUPAC Name

5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12-5-1-4-11-10(12)3-2-6-13(11)16-8-9-7-15-9/h2-3,6,9,12,14H,1,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOWAYRPEGXNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)OCC3CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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